Product packaging for 6-bromo-4,7-dimethyl-1H-indazole(Cat. No.:)

6-bromo-4,7-dimethyl-1H-indazole

Cat. No.: B15052743
M. Wt: 225.08 g/mol
InChI Key: AFLKAEWJAITNEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-4,7-dimethyl-1H-indazole is a brominated and methylated derivative of the 1H-indazole heterocycle, offered as a high-purity building block for research and development. The indazole scaffold is a privileged structure in medicinal chemistry, known for its broad spectrum of pharmacological activities and presence in several marketed drugs and clinical candidates . This compound is specifically engineered for use in cross-coupling reactions, where the bromine atom serves as a handle for further functionalization via metal-catalyzed methods such as Suzuki or Buchwald-Hartwig reactions. The methyl groups at the 4 and 7 positions can influence the molecule's electronic properties and metabolic stability, making it a valuable intermediate for constructing compound libraries. The indazole core is a key pharmacophore in numerous therapeutic areas. Research into indazole derivatives has led to the development of drugs such as pazopanib (a kinase inhibitor for cancer), axitinib (for renal cell carcinoma), and granisetron (a 5-HT3 receptor antagonist used as an antiemetic) . The structural features of this compound make it a compound of interest for exploring new inhibitors targeting various kinases, nitric oxide synthases (NOS), and other enzymes . Its potential applications span the discovery of anti-cancer, anti-inflammatory, and antimicrobial agents, aligning with the ongoing focus on nitrogen-containing heterocycles in drug discovery . Handling Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes. Please refer to the Safety Data Sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrN2 B15052743 6-bromo-4,7-dimethyl-1H-indazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

6-bromo-4,7-dimethyl-1H-indazole

InChI

InChI=1S/C9H9BrN2/c1-5-3-8(10)6(2)9-7(5)4-11-12-9/h3-4H,1-2H3,(H,11,12)

InChI Key

AFLKAEWJAITNEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1C=NN2)C)Br

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 6 Bromo 4,7 Dimethyl 1h Indazole

Electrophilic Substitution Reactions on the Benzene (B151609) Moiety of 6-Bromo-4,7-dimethyl-1H-indazole

Electrophilic attack on the benzene portion of the indazole ring is significantly influenced by the directing effects of the existing substituents.

The outcome of electrophilic aromatic substitution is controlled by the cumulative directing effects of the substituents on the benzene ring. In this compound, three substituents dictate the position of further substitution.

Methyl Groups (at C4 and C7): As alkyl groups, methyl substituents are activating and ortho-, para-directing. The C4-methyl group directs incoming electrophiles to the C3 and C5 positions. The C7-methyl group directs towards the C6 position, which is already occupied by bromine.

Bromo Group (at C6): The bromine atom is a deactivating substituent due to its electron-withdrawing inductive effect, yet it is ortho-, para-directing because of resonance effects. The bromine at C6 directs incoming electrophiles to the C5 and C7 positions.

The combined influence of the activating methyl groups and the deactivating but directing bromo group determines the most favorable position for electrophilic attack.

The primary sites for potential electrophilic attack on the this compound skeleton are the C3 and C5 positions, as C4, C6, and C7 are already substituted.

C3 Position: Located on the pyrazole (B372694) ring, the C3 position is also susceptible to electrophilic attack, a common reaction for indazoles. For instance, iodination of 6-bromo-1H-indazole occurs at the C3 position. rsc.org The C4-methyl group directs to C3.

C7 Position: This position is already occupied by a methyl group. However, in related 4-substituted-1H-indazoles, regioselective bromination occurs at the C7 position, bypassing the C5 position, which can be attributed to steric hindrance and the electronic influence of the C4 substituent. nih.gov In the case of this compound, this position is blocked.

Computational studies, such as those using Density Functional Theory (DFT), on similar indazole systems help predict the most likely sites of electrophilic attack by evaluating the electron density and stability of the intermediates. nih.gov For this compound, the C5 position is the sole available site on the carbocyclic ring, making it the probable target for electrophiles, assuming the reaction is directed to the benzene moiety.

Table 1: Summary of Directing Effects for Electrophilic Attack
SubstituentPositionElectronic EffectDirecting EffectActivated Positions
MethylC4ActivatingOrtho, ParaC3, C5
BromoC6DeactivatingOrtho, ParaC5, C7 (blocked)
MethylC7ActivatingOrtho, ParaC6 (blocked)

Reactivity at the Indazole Nitrogen Atoms (N1 and N2)

The nitrogen atoms of the pyrazole ring are nucleophilic and are common sites for functionalization, typically through alkylation or acylation.

Indazoles exist as two principal annular tautomers: the 1H-indazole and the 2H-indazole. nih.govresearchgate.net The position of the N-H proton can significantly influence the molecule's physical, chemical, and biological properties. nih.gov

1H-Tautomer: This form, also known as the benzenoid tautomer, is generally the more thermodynamically stable and predominant form for most indazole derivatives. researchgate.netbeilstein-journals.org

2H-Tautomer: This is the quinonoid form and is typically less stable than the 1H-tautomer. researchgate.net

The tautomeric equilibrium is a crucial factor in the reactivity of the indazole core. Reactions involving the indazole nitrogen, such as N-alkylation, proceed via deprotonation to form an indazolide anion, which is a resonance hybrid of two forms with the negative charge localized on either N1 or N2. The subsequent reaction with an electrophile can then occur at either nitrogen atom, leading to a mixture of N1 and N2 substituted products. beilstein-journals.org The ratio of these products depends heavily on the reaction conditions.

Achieving regioselectivity in the N-functionalization of indazoles is a common challenge in synthetic chemistry. The choice of base, solvent, and electrophile all play a role in determining whether the N1 or N2 isomer is the major product. beilstein-journals.orgbeilstein-journals.org

N1-Selective Reactions: N1 substitution is often favored under conditions that promote thermodynamic control. The use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) is a widely reported method for achieving high N1 selectivity in the alkylation of various substituted indazoles. beilstein-journals.org DFT calculations on related systems suggest that chelation between the cation (e.g., from the base), the N2 nitrogen, and a nearby substituent (like an ester at C3) can stabilize the transition state leading to the N1 product. beilstein-journals.orgnih.gov

N2-Selective Reactions: N2 substitution can be favored under different conditions. For instance, employing different base and solvent combinations can alter the regioselectivity. In some cases, steric hindrance around the N1 position, potentially from the C7-methyl group, could favor attack at the more accessible N2 position. The electronic nature of substituents also plays a key role; electron-withdrawing groups on the indazole ring can influence the N1/N2 ratio. beilstein-journals.org

Table 2: General Conditions for Regioselective N-Alkylation of Indazoles
Desired ProductTypical BaseTypical SolventProbable ControlMechanistic Insight
N1-IsomerNaH, Cs₂CO₃THF, DMFThermodynamicChelation-controlled transition state beilstein-journals.orgbeilstein-journals.org
N2-IsomerK₂CO₃, CsFDMF, AcetonitrileKinetic/ElectronicDriven by non-covalent interactions or sterics beilstein-journals.orgnih.gov

Carbon-Bromine Bond Reactivity in this compound

The carbon-bromine bond at the C6 position is a versatile functional group that serves as a key site for introducing molecular diversity. This bond is susceptible to a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions.

This reactivity allows for the synthesis of a wide array of derivatives by forming new carbon-carbon or carbon-heteroatom bonds. Common reactions include:

Suzuki-Miyaura Coupling: The C6-bromo group can be readily coupled with boronic acids or their esters in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., cesium carbonate) to form a new C-C bond. rsc.org This is a powerful method for introducing aryl or heteroaryl substituents at the C6 position.

Other Cross-Coupling Reactions: The C-Br bond can also participate in other palladium-catalyzed reactions such as Heck, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of alkenyl, alkynyl, and amino groups, respectively.

The ability to functionalize the C6 position via its bromo substituent is crucial for the synthesis of complex molecules derived from the this compound scaffold.

Nucleophilic Aromatic Substitution (SNAr) Potential of the C6-Bromine

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For an SNAr reaction to proceed efficiently, the aromatic ring is typically activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. byjus.commasterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

In the case of this compound, the benzene portion of the molecule is substituted with two methyl groups at the C4 and C7 positions. Methyl groups are electron-donating in nature, which increases the electron density of the aromatic ring. This electronic property deactivates the ring towards nucleophilic attack, making a classical SNAr reaction at the C6-position, where the bromine atom is located, generally unfavorable under standard conditions. The electron-rich nature of the ring disfavors the formation of the required negatively charged intermediate. masterorganicchemistry.com

While there are specialized methods that can achieve nucleophilic substitution on electron-rich aromatic systems, such as those proceeding through radical intermediates, these are not the typical SNAr pathways and would require specific, and often harsh, reaction conditions. nih.gov Therefore, the potential for direct displacement of the C6-bromine by a nucleophile via a standard SNAr mechanism is considered low due to the electronic properties of the dimethyl-substituted indazole core.

Role of the C6-Bromine in Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C6 position of this compound serves as a versatile handle for a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The C-Br bond is reactive towards oxidative addition to low-valent transition metal catalysts, typically palladium complexes, initiating the catalytic cycle. fishersci.co.ukwikipedia.org

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the bromo-indazole with an organoboron reagent, such as a boronic acid or ester. fishersci.co.ukwikipedia.org This transformation is widely used to introduce new aryl or vinyl substituents at the C6 position. The general conditions involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govyonedalabs.comresearchgate.net

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the C6 position. wikipedia.orglibretexts.org This is a key transformation for the synthesis of many biologically active compounds. The reaction typically employs a palladium catalyst with specialized phosphine ligands and a base. organic-chemistry.orgnih.gov

Sonogashira Coupling: To introduce an alkyne functionality at the C6 position, the Sonogashira coupling is employed. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of the bromo-indazole with a terminal alkyne, co-catalyzed by palladium and copper complexes in the presence of a base. youtube.com

Heck Coupling: The Heck reaction allows for the formation of a C-C bond between the bromo-indazole and an alkene, leading to the synthesis of 6-vinyl- or 6-styrenyl-indazole derivatives. nih.govorganic-chemistry.orgwikipedia.org This reaction is catalyzed by a palladium complex in the presence of a base. beilstein-journals.org

Cross-Coupling ReactionCoupling PartnerBond FormedTypical Catalysts/Reagents
Suzuki-MiyauraAryl/Vinyl Boronic Acid/EsterC-C (Aryl/Vinyl)Pd(0) or Pd(II) catalyst, Phosphine ligand, Base (e.g., K₃PO₄, Cs₂CO₃)
Buchwald-HartwigPrimary/Secondary AmineC-NPd(0) or Pd(II) catalyst, Specialized phosphine ligand, Base (e.g., NaOtBu, K₂CO₃)
SonogashiraTerminal AlkyneC-C (Alkynyl)Pd catalyst, Cu(I) co-catalyst, Amine base (e.g., Et₃N)
HeckAlkeneC-C (Vinyl)Pd catalyst, Base (e.g., Et₃N, K₂CO₃)

Reactivity of Methyl Groups at C4 and C7 Positions

The methyl groups at the C4 and C7 positions of this compound are generally less reactive than the C6-bromine atom. However, under specific conditions, they can undergo functionalization, providing another avenue for structural modification.

Functionalization via C-H Activation Strategies

Direct functionalization of the methyl C-H bonds is a challenging but increasingly feasible area of research in organic synthesis. youtube.com C-H activation strategies aim to convert these typically inert bonds into more reactive intermediates that can then be coupled with other fragments. For heteroaromatic compounds, these transformations often rely on transition metal catalysts, such as rhodium, iridium, or nickel, and may require directing groups to achieve regioselectivity. researchgate.netresearchgate.netrsc.orgchemrxiv.org

In the context of this compound, functionalization of the methyl groups via C-H activation would likely require specialized catalytic systems. The development of such methods would enable the introduction of a variety of functional groups directly onto the methyl carbons, expanding the chemical space accessible from this scaffold.

Oxidative Transformations of Alkyl Substituents

The methyl groups on the indazole ring, being in benzylic-like positions, are susceptible to oxidation under appropriate conditions. These transformations can lead to the formation of aldehydes, carboxylic acids, or other oxidized derivatives, which are valuable intermediates for further synthetic manipulations.

The oxidation of a methyl group on a 7-methyl-indole to an indazole-3-carboxaldehyde has been reported, indicating that such transformations are feasible on related heterocyclic systems. nih.gov General methods for the oxidation of methyl groups on aromatic rings to carboxylic acids often employ strong oxidizing agents or catalytic systems with molecular oxygen. sioc-journal.cn For instance, the synthesis of 1-methylindazole-3-carboxylic acid from the corresponding methyl-substituted precursor is a known process. google.com Furthermore, the oxidation of a dimethyl-substituted hexahydro-indazole has also been described. thieme-connect.de

These examples suggest that the methyl groups of this compound could be selectively oxidized to the corresponding aldehydes or carboxylic acids, providing handles for further derivatization, such as amidation or reduction to alcohols.

TransformationProduct Functional GroupPotential Reagents
Oxidation of Methyl GroupAldehyde (-CHO)Mild oxidizing agents (e.g., SeO₂, MnO₂)
Oxidation of Methyl GroupCarboxylic Acid (-COOH)Strong oxidizing agents (e.g., KMnO₄, K₂Cr₂O₇), Catalytic oxidation (e.g., with Co(OAc)₂/O₂)

Computational and Theoretical Investigations of 6 Bromo 4,7 Dimethyl 1h Indazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying substituted indazoles. This approach offers a favorable balance between computational cost and accuracy, enabling the exploration of various molecular properties.

Electronic Structure and Molecular Orbital Analysis for Substituted Indazoles

The electronic properties of substituted indazoles are fundamental to understanding their reactivity. DFT calculations are routinely used to determine the distribution of electrons within the molecule and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. bohrium.com A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov For instance, studies on various 3-carboxamide indazole derivatives have shown how different substituents modulate this energy gap. nih.gov In the case of 6-bromo-4,7-dimethyl-1H-indazole, the electron-donating methyl groups and the electron-withdrawing bromine atom will influence the energies of these orbitals.

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from DFT calculations. They visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). bohrium.com For substituted indazoles, MEP maps help predict sites susceptible to electrophilic attack or nucleophilic reactions, as well as regions likely to engage in hydrogen bonding.

Table 1: Illustrative HOMO-LUMO Energy Gaps for Various Substituted Indazoles Calculated via DFT

Indazole DerivativeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
1-Butyl-N-phenyl-1H-indazole-3-carboxamide-6.10-1.214.89
1-Butyl-N-(4-chlorophenyl)-1H-indazole-3-carboxamide-6.35-1.434.92
1-Butyl-N-(4-methoxyphenyl)-1H-indazole-3-carboxamide-5.73-1.074.66

Note: This table is illustrative, based on data for analogous compounds to demonstrate the application of DFT in determining electronic properties. Data derived from studies on similar indazole series.

Energetic Landscape and Stability of Indazole Tautomers

Indazole exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. researchgate.net The position of the proton on the pyrazole (B372694) ring significantly affects the molecule's stability and reactivity. beilstein-journals.org Computational studies, including ab initio and DFT methods, have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer in the gas phase and in various solvents. researchgate.netnih.govrsc.org

The energy difference between these tautomers can be quantified with high accuracy. For the parent indazole, the 1H form is more stable by approximately 3.6-4.5 kcal/mol. rsc.orgwuxibiology.com This inherent stability of the benzenoid 1H form over the quinonoid 2H form is a general feature across many indazole derivatives. d-nb.info However, the relative stability can be influenced by substitution patterns and intermolecular interactions, such as hydrogen bonding, which can in some specific cases stabilize the 2H tautomer. bgu.ac.il For this compound, DFT calculations would confirm the expected greater stability of the 1H tautomer, providing a quantitative measure of the energy difference (ΔG) between the 1H and 2H forms.

Table 2: Calculated Relative Stability of Indazole Tautomers

CompoundTautomerComputational MethodRelative Gibbs Free Energy (ΔG) (kcal/mol)Reference
Indazole1HMP2/6-31G 0.0 rsc.org
Indazole2HMP2/6-31G+4.1 rsc.org
3-Bromoindazole1HDFT B97X-D/6-31G0.0 wuxibiology.com
3-Bromoindazole2HDFT B97X-D/6-31G+4.13 wuxibiology.com

This table presents data for parent and 3-bromo-indazole to illustrate the typical energy differences calculated between tautomers.

Elucidation of Reaction Mechanisms and Transition State Analysis

DFT is an invaluable tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. nih.gov This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. wikipedia.orgpressbooks.pub The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate.

For substituted indazoles, a common reaction is N-alkylation, which can occur at either the N1 or N2 position. beilstein-journals.org DFT calculations can model the reaction pathways for both N1 and N2 alkylation, calculating the activation energies for each. wuxibiology.com This allows researchers to understand why a particular set of reaction conditions favors one isomer over the other. For example, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, DFT calculations of the reaction coordinate diagram helped to rationalize the observed regioselectivity under different conditions. nih.gov These studies can reveal subtle non-covalent interactions in the transition state, such as hydrogen bonds or chelation effects, that steer the reaction toward a specific outcome. wuxibiology.com

Prediction of Regioselectivity in Chemical Transformations

Building on mechanistic studies, DFT can be used to predict the regioselectivity of reactions involving this compound. The N-alkylation of indazoles often yields a mixture of N1 and N2 substituted products, and controlling this selectivity is a significant synthetic challenge. d-nb.infonih.gov

Computational models can predict the more likely site of reaction by analyzing the properties of the indazole anion. Natural Bond Orbital (NBO) analysis is frequently employed to calculate the partial charges and Fukui indices at the N1 and N2 atoms. nih.govnih.gov The Fukui index (f-) is a measure of nucleophilicity, with a larger value indicating a more reactive site for electrophilic attack. nih.gov DFT calculations have shown that for many indazole derivatives, while N1 may be more electronegative, other factors like chelation with cations or steric hindrance ultimately dictate the regiochemical outcome. beilstein-journals.orgnih.gov For instance, DFT studies on methyl 5-bromo-1H-indazole-3-carboxylate revealed that chelation of a cesium cation drives N1-selectivity, while other non-covalent interactions can promote N2-product formation. nih.gov

Table 3: Calculated NBO Charges and Fukui Indices for Representative Indazole Derivatives

CompoundAtomPartial Charge (Deprotonated)Fukui Index (f-)
Methyl 5-bromo-1H-indazole-3-carboxylateN1-0.5470.407
N2-0.4560.298
Methyl 1H-indazole-7-carboxylateN1-0.5630.439
N2-0.4280.283

Data from a study on substituted indazoles illustrates how NBO analysis is used to assess nucleophilicity. nih.gov Calculations were performed at the SMD(THF)-PBE0/def2-SVP level.

Advanced Quantum Chemical Calculations

Beyond standard DFT, more sophisticated quantum chemical methods are employed to achieve higher accuracy, particularly for predicting spectroscopic properties.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The definitive structural characterization of indazole isomers often relies on Nuclear Magnetic Resonance (NMR) spectroscopy. Quantum chemical calculations provide a powerful means to predict NMR chemical shifts, which can be crucial for assigning the correct structure, especially in cases of N1/N2 isomerism where experimental data may be ambiguous. d-nb.inforsc.org

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., GIAO-DFT), is the standard for calculating NMR shielding tensors, from which chemical shifts are derived. nih.govnih.govmdpi.com By calculating the expected ¹H, ¹³C, and ¹⁵N NMR chemical shifts for both the N1 and N2 isomers of a product derived from this compound, a direct comparison with experimental spectra can confirm the regiochemical outcome of a reaction. nih.gov Studies have demonstrated excellent correlation between GIAO-calculated and experimental chemical shifts for a wide range of nitrogen-containing heterocycles, making it a reliable tool for structural elucidation. rsc.orgmdpi.com

Table 4: Comparison of Experimental and GIAO-Calculated ¹³C NMR Chemical Shifts for a Representative Indazole Derivative

Carbon AtomExperimental δ (ppm) for (1H-Indazol-1-yl)methanolCalculated δ (ppm) for (1H-Indazol-1-yl)methanol
C3134.3134.1
C3a122.9122.5
C4121.5121.2
C5127.1127.1
C6121.5121.6
C7110.4110.1
C7a140.7140.6

This table is illustrative, using data for (1H-indazol-1-yl)methanol to demonstrate the accuracy of GIAO calculations in predicting NMR chemical shifts. nih.gov Calculations were performed at the GIAO/B3LYP/6-311++G(d,p) level.

Non-Covalent Interaction (NCI) Analysis in Substituted Indazoles

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure, stability, and molecular recognition properties of chemical compounds. In substituted indazoles, particularly those containing halogen atoms like this compound, a variety of NCIs are anticipated, including hydrogen bonds, π-π stacking, and halogen bonds.

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots, and Hirshfeld surface analysis are instrumental in characterizing these weak interactions. nih.govnih.govresearchgate.net Studies on halogenated organic molecules have revealed the significance of halogen bonding, an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.govforagerone.combohrium.com In the case of bromo-substituted compounds, the bromine atom can act as a halogen bond donor. nih.gov

For substituted oxindoles, another class of nitrogen-containing heterocycles, computational studies have quantified the contributions of various intermolecular interactions, including Br···Br contacts and C–H···Br interactions. nih.govbohrium.com These analyses, often employing Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), help in understanding the crystal packing and the influence of substituents on the supramolecular architecture. bohrium.com For instance, the introduction of a fluorine atom can alter the nature and strength of existing halogen interactions. bohrium.com

Table 1: Common Non-Covalent Interactions in Substituted Indazoles

Interaction TypeDonorAcceptorSignificance in Substituted Indazoles
Hydrogen BondingN-HN, OCrucial for dimerization and crystal packing.
Halogen BondingC-BrN, O, π-systemImportant in bromo-substituted indazoles for directing crystal architecture.
π-π StackingIndazole RingIndazole RingContributes to the stabilization of crystal lattices.
C-H···π InteractionsC-H (methyl)Indazole RingWeak interactions that fine-tune molecular packing.
van der Waals ForcesAll atomsAll atomsGeneral attractive forces contributing to overall stability.

Thermodynamic and Kinetic Studies of Indazole Derivatives

The thermodynamic and kinetic properties of indazole derivatives are fundamental to understanding their stability, reactivity, and the regioselectivity of their chemical transformations. A key aspect of indazole chemistry is the tautomerism between the 1H- and 2H-forms. nih.gov

Thermodynamic Stability:

Computational studies, primarily using DFT, have consistently shown that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer. nih.govresearchgate.net The energy difference between the two tautomers can be influenced by the nature and position of substituents on the indazole ring. For instance, in a study on methyl 5-bromo-1H-indazole-3-carboxylate, the 1H-tautomer was calculated to be more stable than the 2H-tautomer by 3.1 kcal/mol at 50 °C. nih.gov Similarly, for a range of 3-substituted indazoles, the 1H-tautomer is consistently found to be lower in energy by approximately 4 kcal/mol. wuxibiology.com This inherent stability of the 1H-form is a critical factor in synthetic strategies and in predicting the predominant species in equilibrium.

Kinetic Studies:

Kinetic investigations of indazole derivatives often focus on N-alkylation reactions, which can lead to a mixture of N1 and N2 substituted products. The regioselectivity of these reactions is governed by a delicate balance of thermodynamic and kinetic control. nih.govnih.gov

Generally, N1-substituted indazoles are the thermodynamically favored products, while N2-substituted indazoles can be the kinetically favored products under certain conditions. nih.gov For example, the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate with isopropyl iodide in the presence of sodium hydride in DMF resulted in a mixture of N1 and N2 products. nih.gov DFT calculations have been employed to elucidate the reaction mechanisms and understand the factors driving regioselectivity. These studies suggest that chelation effects and other non-covalent interactions in the transition state can play a significant role. nih.govwuxibiology.com For example, the use of cesium carbonate as a base in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate is proposed to favor the N1-product through a chelation mechanism involving the cesium ion. nih.gov

The reaction conditions, including the choice of solvent, base, and alkylating agent, can significantly influence the kinetic and thermodynamic product distribution. nih.govbeilstein-journals.org For instance, Mitsunobu conditions have been shown to favor the formation of the N2-alkylated product for certain indazole derivatives. beilstein-journals.org

Advanced Spectroscopic Characterization Methodologies for 6 Bromo 4,7 Dimethyl 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the molecular structure of 6-bromo-4,7-dimethyl-1H-indazole in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the N-H proton, the aromatic protons, and the protons of the two methyl groups. The position of the bromine atom and the methyl groups significantly influences the chemical shifts of the nearby protons.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The chemical shifts of the carbons in the indazole ring and the methyl groups are highly indicative of their electronic environment, confirming the substitution pattern. For instance, the carbon atom bonded to the bromine (C6) will exhibit a characteristic shift, and the positions of the methyl-substituted carbons (C4 and C7) can be unambiguously assigned.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in a typical solvent like DMSO-d₆.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale
H1 (N-H)12.5 - 13.5-Broad singlet, typical for indazole N-H proton.
H38.0 - 8.2133 - 136Singlet, downfield due to adjacent nitrogen atoms.
H57.3 - 7.5120 - 123Singlet, its chemical shift is influenced by the adjacent bromine at C6.
4-CH₃2.4 - 2.615 - 20Singlet, typical for an aromatic methyl group.
7-CH₃2.5 - 2.712 - 17Singlet, its environment is slightly different from the 4-methyl group.
C3-133 - 136Corresponds to the H3 proton.
C3a-138 - 141Quaternary carbon at the ring junction.
C4-128 - 132Quaternary carbon bearing a methyl group.
C5-120 - 123Corresponds to the H5 proton.
C6-115 - 118Quaternary carbon directly attached to bromine, showing a characteristic upfield shift.
C7-124 - 128Quaternary carbon bearing a methyl group.
C7a-121 - 124Quaternary carbon at the ring junction, adjacent to the N1.

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the complete structural puzzle.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this molecule, COSY would primarily confirm the absence of coupling for the singlet aromatic and methyl protons, reinforcing their isolated positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached. This would definitively link the H3 signal to the C3 carbon, the H5 signal to the C5 carbon, and the methyl proton signals to their respective methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for this structure, as it reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations include:

The N-H proton (H1) correlating to C3a and C7a, confirming the 1H-indazole tautomer.

The H3 proton correlating to C3a and C7a.

The 4-CH₃ protons correlating to C3a, C4, and C5.

The H5 proton correlating to C3a, C4, C6, and C7.

The 7-CH₃ protons correlating to C6, C7, and C7a. These correlations unambiguously establish the positions of the bromine and the two methyl groups on the indazole scaffold.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This can be used to confirm the spatial proximity between the 4-methyl group protons and the H5 proton, and between the 7-methyl group protons and the N-H proton.

In the solid state, molecules can exist in different crystalline forms, known as polymorphs, which can have different physical properties. Solid-state NMR (ssNMR), particularly ¹³C and ¹⁵N CP/MAS (Cross-Polarization Magic-Angle Spinning), is a powerful technique for studying these phenomena. nih.govresearchgate.net By analyzing the spectra of the solid powder, one can identify the presence of single or multiple polymorphic forms, as each form would give a distinct set of chemical shifts due to the different local electronic environments in the crystal lattice. mdpi.comacs.org Furthermore, ssNMR can provide insights into the molecular conformation and intermolecular interactions, such as hydrogen bonding, that are present in the solid state. acs.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental formula. For this compound (C₉H₉BrN₂), the presence of bromine is a key diagnostic feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by approximately 2 Da, which is a definitive indicator for the presence of a single bromine atom.

The fragmentation pattern observed in MS/MS analysis can further confirm the structure. Expected fragmentation pathways might include the loss of a methyl radical (•CH₃) or the cleavage of the pyrazole (B372694) ring.

Table 2: High-Resolution Mass Spectrometry Data for this compound.

Ion Formula Calculated m/z Expected Observation
[M(⁷⁹Br)+H]⁺C₉H₁₀⁷⁹BrN₂⁺225.0025Highly accurate mass confirming the elemental composition.
[M(⁸¹Br)+H]⁺C₉H₁₀⁸¹BrN₂⁺227.0005The second peak of the isotopic doublet, with nearly equal intensity to the ⁷⁹Br peak.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb light at characteristic frequencies, providing a molecular "fingerprint." researchgate.netd-nb.info

N-H Stretch: A characteristic broad absorption in the IR spectrum is expected in the range of 3100-3300 cm⁻¹ due to the N-H group, which is involved in hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.

C=C and C=N Stretches: The stretching vibrations of the aromatic and pyrazole rings are expected in the 1450-1620 cm⁻¹ region.

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹, and is often more easily observed in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound.

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy Notes
N-H Stretch3100 - 3300IRBroad peak, indicative of hydrogen bonding.
Aromatic C-H Stretch3000 - 3100IR, RamanWeak to medium intensity.
Aliphatic C-H Stretch2850 - 3000IR, RamanFrom the two methyl groups.
C=C / C=N Ring Stretches1450 - 1620IR, RamanMultiple bands characteristic of the indazole ring system.
C-H Bends1375 - 1470IR, RamanBending vibrations of the methyl groups.
C-Br Stretch500 - 600Raman, IRWeak in IR, potentially stronger in Raman.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Elucidation

Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline solid. mdpi.com This technique can produce a three-dimensional model of the molecule with atomic-level resolution. Since this compound is an achiral molecule, the focus is not on absolute stereochemistry but on the unambiguous confirmation of the molecular structure and its arrangement in the crystal lattice.

The analysis yields precise bond lengths, bond angles, and torsion angles. researchgate.net It would definitively confirm the planarity of the bicyclic indazole core and the positions of the bromo and dimethyl substituents. Furthermore, X-ray crystallography reveals intermolecular interactions that govern the crystal packing, such as the hydrogen bonds formed between the N-H group of one molecule and the pyrazolic N2 atom of a neighboring molecule, often leading to the formation of dimers or extended chains. acs.org

Applications in Advanced Chemical Sciences and Methodological Development

Role as a Versatile Synthetic Building Block for Complex Heterocyclic Systems

The presence of a bromine atom on the indazole ring makes 6-bromo-4,7-dimethyl-1H-indazole a valuable precursor for constructing more elaborate molecular architectures. Halogenated aromatic heterocycles are widely used as key intermediates in cross-coupling reactions, which are fundamental to modern organic synthesis. rsc.org

The bromine atom at the C-6 position can be readily substituted or used as a handle for carbon-carbon and carbon-heteroatom bond formation. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are among the most efficient methods for this purpose. nih.govrsc.org For instance, studies on other bromo-indazole derivatives have shown that they readily couple with a variety of aryl and heteroaryl boronic acids. nih.govrsc.org A similar reactivity is expected for this compound, allowing for the introduction of diverse substituents at the C-6 position. This capability is crucial for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. nih.govmdpi.com

For example, the Suzuki-Miyaura coupling of 7-bromo-4-sulfonamido-1H-indazoles with various aryl boronic acids has been shown to proceed in moderate to excellent yields, demonstrating the utility of the bromo-indazole core in generating molecular diversity. nih.gov This suggests that this compound could serve as a foundational block for synthesizing complex, polycyclic heterocyclic systems with potential biological activities. researchgate.netresearchgate.net

Development of Indazole-Based Ligand Scaffolds in Catalysis

The indazole nucleus is an attractive scaffold for the design of ligands in transition-metal catalysis. The nitrogen atoms in the pyrazole (B372694) ring can coordinate to metal centers, and functionalization of the carbocyclic ring allows for fine-tuning of the ligand's steric and electronic properties. While no specific catalytic applications for this compound have been reported, the general strategies for creating indazole-based ligands are well-established.

The bromine atom could be transformed into other functional groups, such as phosphines, which are common coordinating groups in catalysis. This transformation would likely involve a lithium-halogen exchange followed by quenching with a chlorophosphine. This general approach has been used to synthesize other indazole-phosphine ligands. The methyl groups at the C-4 and C-7 positions would provide steric bulk that could influence the catalytic activity and selectivity of a resulting metal complex.

Contribution to the Understanding of Structure-Reactivity Relationships in Heteroaromatic Systems

The study of substituted indazoles like this compound contributes to a deeper understanding of structure-reactivity relationships in heteroaromatic chemistry. The reactivity of the indazole ring is significantly influenced by the electronic nature and position of its substituents. nih.govnih.gov

The bromine atom at C-6 is an electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic substitution but also provides a site for nucleophilic aromatic substitution or cross-coupling reactions. chemicalbook.com The two methyl groups at C-4 and C-7 are electron-donating and also exert steric effects. These effects collectively influence the regioselectivity of reactions such as N-alkylation. Studies on variously substituted indazoles have shown that electronic and steric factors can dictate whether alkylation occurs at the N-1 or N-2 position. nih.gov For example, electron-withdrawing groups at the C-7 position have been shown to confer excellent N-2 regioselectivity. nih.gov The specific substitution pattern of this compound, with a bulky methyl group adjacent to the N-1 nitrogen, would be expected to sterically hinder reactions at this position, potentially favoring substitution at N-2.

Computational studies on substituted indazoles help quantify the reactivity of different positions on the ring, providing a theoretical basis for experimental observations. nih.gov Analyzing how the interplay between the bromo and dimethyl substituents in this specific isomer affects bond lengths, charge distribution, and reaction barriers would provide valuable data for predicting the outcomes of various chemical transformations.

Potential Utility in Advanced Materials Science Research

Heteroaromatic compounds, particularly those with extended π-systems, are of significant interest in materials science for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics, and sensors. researchgate.net The indazole ring is a conjugated system that can be incorporated into larger chromophores and fluorophores.

While research on this compound for materials applications has not been specifically reported, its structure suggests potential utility. The bromo-functionalization allows for its easy integration into larger conjugated systems via cross-coupling reactions. researchgate.net The resulting extended π-conjugated molecules could exhibit interesting photophysical properties. The methyl groups can enhance solubility in organic solvents, which is a crucial property for the processability of organic materials, and can also influence the solid-state packing of molecules, which in turn affects their electronic properties. The general class of indazole derivatives is being explored for such applications, making this compound a potential candidate for future research in this area.

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